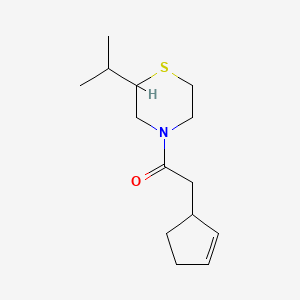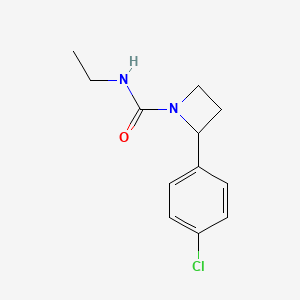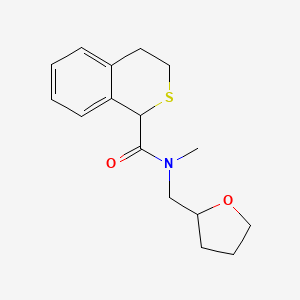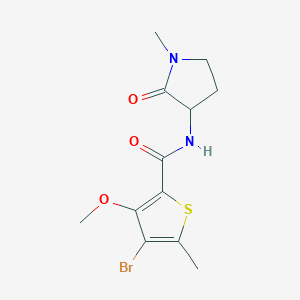
2-Cyclopent-2-en-1-yl-1-(2-propan-2-ylthiomorpholin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopent-2-en-1-yl-1-(2-propan-2-ylthiomorpholin-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CPTEM and is synthesized through a specific method that involves several steps. The purpose of
Mecanismo De Acción
The mechanism of action of CPTEM is not well understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. CPTEM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. CPTEM has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
CPTEM has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. CPTEM has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain. CPTEM has also been shown to reduce fever and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPTEM has several advantages for use in lab experiments, including its high yield synthesis method, its stability, and its potential applications in various fields. However, CPTEM also has some limitations, including its relatively low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on CPTEM, including the development of new synthetic methods for CPTEM and its derivatives, the elucidation of its mechanism of action, and the evaluation of its potential applications in various fields. CPTEM and its derivatives could be used as building blocks for the synthesis of novel materials with unique properties. CPTEM could also be developed as a potential drug candidate for the treatment of inflammatory and pain-related disorders. Further studies are needed to fully understand the potential of CPTEM and its derivatives.
In conclusion, CPTEM is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of CPTEM involves several steps that require specific reagents and conditions. CPTEM has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. The mechanism of action of CPTEM is not well understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. CPTEM has several advantages for use in lab experiments, but also has some limitations. Further studies are needed to fully understand the potential of CPTEM and its derivatives.
Métodos De Síntesis
The synthesis of CPTEM involves several steps that require specific reagents and conditions. The first step involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. This adduct is then reacted with 2-propan-2-ylthiomorpholine to form the desired compound, CPTEM. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
CPTEM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, CPTEM has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, CPTEM has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, CPTEM has been used as a reagent for the synthesis of various compounds.
Propiedades
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(2-propan-2-ylthiomorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NOS/c1-11(2)13-10-15(7-8-17-13)14(16)9-12-5-3-4-6-12/h3,5,11-13H,4,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEORLRZKJRISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopent-2-en-1-yl-1-(2-propan-2-ylthiomorpholin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)
![N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7591424.png)


![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)


